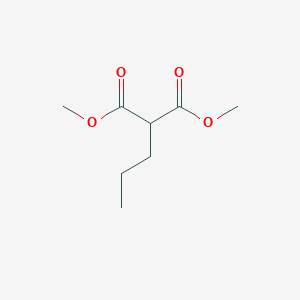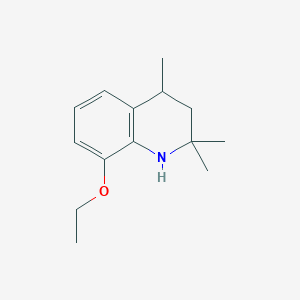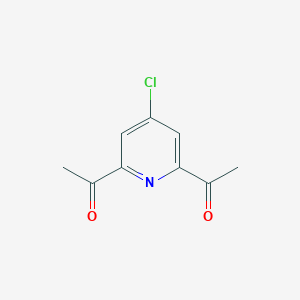
4-Chlor-2,6-diacetylpyridin
Übersicht
Beschreibung
4-Chloro-2,6-diacetylpyridine is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,6-diacetylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-diacetylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
4-Chlor-2,6-diacetylpyridin wird als Zwischenprodukt in der organischen Synthese verwendet . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener organischer Verbindungen.
Vorläufer von Liganden in der Koordinationschemie
Diese Verbindung dient als Vorläufer für Liganden in der Koordinationschemie . Liganden sind Ionen oder Moleküle, die an ein zentrales Metallatom binden, um Koordinationsverbindungen zu bilden.
Schiff-Basen und ihre Metallkomplexe
This compound wird bei der Synthese von Schiff-Basen und ihren Metallkomplexen verwendet . Schiff-Basen sind eine Klasse von Verbindungen mit einer funktionellen Gruppe, die eine Kohlenstoff-Stickstoff-Doppelbindung enthält, wobei das Stickstoffatom an eine Aryl- oder Alkylgruppe gebunden ist, aber nicht an Wasserstoff. Diese Schiff-Basen und ihre Metallkomplexe haben eine breite Palette von Anwendungen, darunter medizinische und pharmazeutische Verwendung, Katalysatoren, optische Materialien, Sensoren, analytische Reagenzien usw. .
DNA-Bindungs- und Spaltungsaktivität
Die Cobalt(II)-Verbindungen von 2,6-Diacetylpyridin-bis(4-hydroxybenzoylhydrazon) zeigen eine signifikante DNA-Bindungs- und Spaltungsaktivität . Dies macht sie zu potenziellen Kandidaten für therapeutische Anwendungen.
Synthese und Charakterisierung neuer Medikamente
Schiff-Basen und ihre Metallkomplexe, die mit this compound synthetisiert werden können, sind vielversprechende Verbindungsgruppen im Bereich der neuen Arzneimittelsynthese und -charakterisierung . Sie bieten interessante Koordinationseigenschaften und eine große Bandbreite an möglichen Anwendungen.
Strukturuntersuchungen
This compound wird in Strukturuntersuchungen verwendet, insbesondere bei der Untersuchung der Strukturen von Schiff-Basen und ihren Metallkomplexen . Die Cambridge Structural Database wurde durchsucht, um ein besseres Verständnis der Strukturen dieser Schiff-Basen und ihrer Metallkomplexe, der Strukturänderungen bei der Koordination und der häufigsten und interessantesten Koordinationsmodi zu erhalten .
Eigenschaften
IUPAC Name |
1-(6-acetyl-4-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWKKCHGZJFEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445345 | |
| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195967-10-3 | |
| Record name | 1,1′-(4-Chloro-2,6-pyridinediyl)bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195967-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

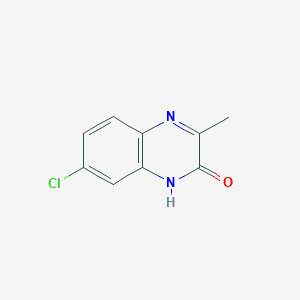

![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)
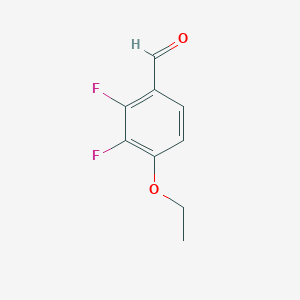
![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)
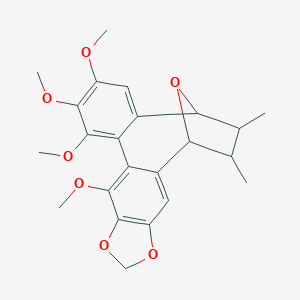
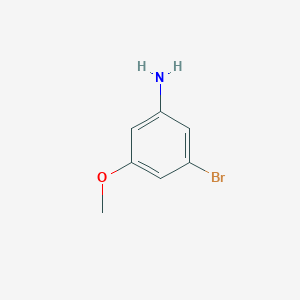
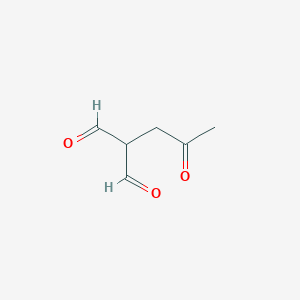
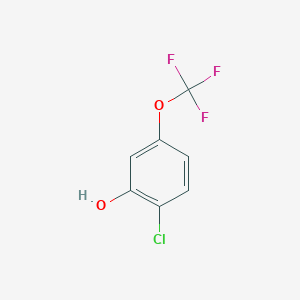
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)

